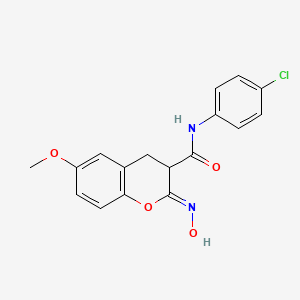![molecular formula C15H17Cl2N3O B3014792 N-[(6-Cyclopropylpyridin-3-yl)methyl]pyridine-2-carboxamide;dihydrochloride CAS No. 2320220-48-0](/img/structure/B3014792.png)
N-[(6-Cyclopropylpyridin-3-yl)methyl]pyridine-2-carboxamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-Cyclopropylpyridin-3-yl)methyl]pyridine-2-carboxamide;dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-[(6-Cyclopropylpyridin-3-yl)methyl]pyridine-2-carboxamide;dihydrochloride involves the inhibition of specific signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and proliferation. By inhibiting these pathways, this compound can slow or halt the growth of cancer cells and potentially treat neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation. In immunology, this compound has been shown to modulate the immune response and may have potential as an immunomodulatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(6-Cyclopropylpyridin-3-yl)methyl]pyridine-2-carboxamide;dihydrochloride has several advantages and limitations for lab experiments. One advantage is that it has a well-defined mechanism of action, which makes it a useful tool for studying specific signaling pathways. Another advantage is that it has been shown to have potential therapeutic applications in cancer research, neuroscience, and immunology. However, one limitation is that it may have off-target effects, which can complicate data interpretation. Another limitation is that it may not be suitable for all experimental systems, and further research is needed to determine its efficacy in different contexts.
Orientations Futures
There are several future directions for the study of N-[(6-Cyclopropylpyridin-3-yl)methyl]pyridine-2-carboxamide;dihydrochloride. One direction is to further investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its immunomodulatory properties and potential as an immunomodulatory agent. Additionally, further research is needed to determine its efficacy in different experimental systems and to identify potential off-target effects. Overall, the study of this compound has the potential to contribute to our understanding of specific signaling pathways and to the development of novel therapeutics.
Méthodes De Synthèse
The synthesis of N-[(6-Cyclopropylpyridin-3-yl)methyl]pyridine-2-carboxamide;dihydrochloride involves the reaction of 6-cyclopropylpyridin-3-amine with 2-bromo-1-methylpyridine in the presence of a palladium catalyst. The resulting intermediate is then treated with the appropriate reagents to yield the final product. This synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
N-[(6-Cyclopropylpyridin-3-yl)methyl]pyridine-2-carboxamide;dihydrochloride has been studied in various scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neuroscience, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and may have potential as an immunomodulatory agent.
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O.2ClH/c19-15(14-3-1-2-8-16-14)18-10-11-4-7-13(17-9-11)12-5-6-12;;/h1-4,7-9,12H,5-6,10H2,(H,18,19);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRDQNUTFSGEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=CC=N3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

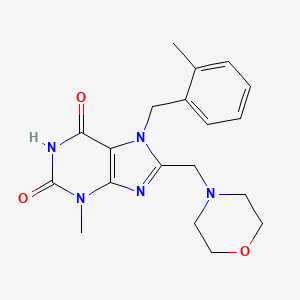
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,4-dimethoxybenzoate](/img/structure/B3014713.png)

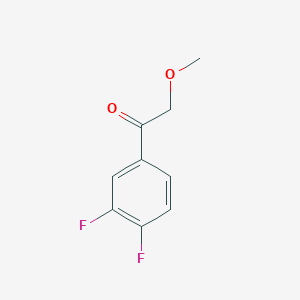
![3,3-Dimethyl-4-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]azetidin-2-one](/img/structure/B3014718.png)
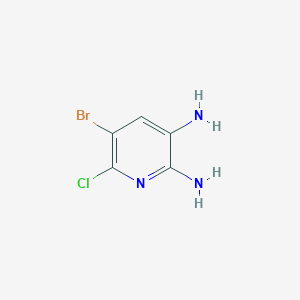
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B3014721.png)
![3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3014722.png)
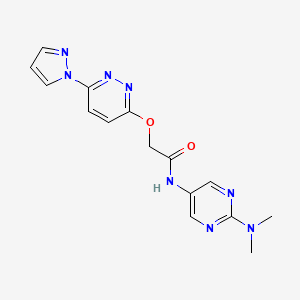
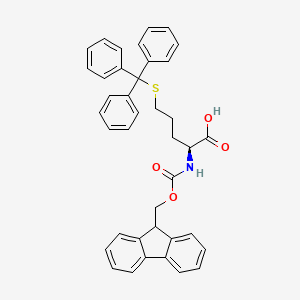
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B3014725.png)
![4-methoxy-N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B3014731.png)

